molecular formula C14H15ClN6 B2859346 N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-21-2

N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2859346
CAS RN: 878064-21-2
M. Wt: 302.77
InChI Key: PDXZLMVSGGBMDK-UHFFFAOYSA-N
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Description

The compound “N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The molecule also contains a 3-chloro-4-methylphenyl group and two methylamine groups attached to the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

Cancer Treatment: Protein Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have shown promise as protein kinase inhibitors, which are pivotal in cancer treatment . These compounds can selectively inhibit protein kinases, enzymes that regulate cell growth, differentiation, migration, and metabolism. By targeting these enzymes, the compound can potentially halt the proliferation of cancer cells.

Antimicrobial Activity

Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their antibacterial properties. The structural similarity to purines makes them suitable for interfering with bacterial DNA synthesis, offering a pathway to develop new antibiotics .

Molecular Targeted Therapies

The compound’s ability to selectively bind to specific molecular targets makes it a candidate for molecular targeted therapies. This approach aims to develop treatments that are more selective for cancer cells, reducing the side effects associated with traditional chemotherapy .

Antifungal Applications

Similar to their antibacterial potential, pyrazolo[3,4-d]pyrimidine derivatives may also serve as antifungal agents. Their mechanism could involve the inhibition of fungal enzymes or interference with DNA replication .

Computational Biochemistry

In silico studies utilize compounds like MLS001199909 to model interactions with biological macromolecules. This aids in understanding the binding affinities and steric compatibilities, which is crucial for drug design and discovery .

Neurological Disorders

Research suggests that pyrazolo[3,4-d]pyrimidine derivatives could have applications in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system receptors offers a potential pathway for the treatment of diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The compound’s structural features may allow it to act as an inhibitor of inflammatory pathways. This could lead to the development of new anti-inflammatory drugs that could be used to treat chronic inflammatory diseases .

Cardiovascular Research

Pyrazolo[3,4-d]pyrimidine derivatives are being explored for their potential use in cardiovascular diseases. They may offer new ways to treat conditions like hypertension and atherosclerosis by modulating signaling pathways involved in vascular function .

properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6/c1-8-4-5-9(6-11(8)15)18-12-10-7-17-21(3)13(10)20-14(16-2)19-12/h4-7H,1-3H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZLMVSGGBMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322447
Record name 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS RN

878064-21-2
Record name 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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